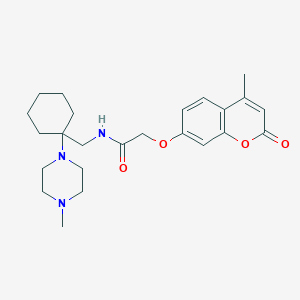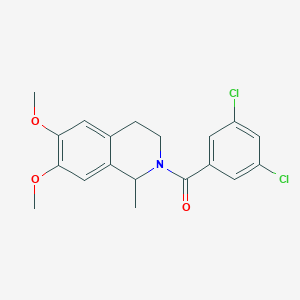![molecular formula C25H20N6O B265024 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B265024.png)
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, also known as MBQ-167, is a novel small molecule compound that has shown promising results in scientific research applications. It belongs to the class of pyrroloquinoxaline derivatives and has been found to possess potent antitumor activity.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is not fully understood. However, it has been proposed that it acts by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. CK2 has been found to be overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been found to inhibit the activity of several enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. In addition, it has been found to modulate the expression of several genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is its potent antitumor activity. It has been found to be effective against various types of cancer cell lines, including those that are resistant to chemotherapy. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as an anticancer drug.
One limitation of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is its complex synthesis method, which may limit its availability for research purposes. Another limitation is the lack of understanding of its mechanism of action, which may hinder its further development as an anticancer drug.
Direcciones Futuras
There are several future directions for the research on 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer drugs. Another direction is to study its pharmacokinetics and pharmacodynamics, which are important factors in drug development. In addition, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, the development of more efficient and cost-effective synthesis methods for 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine may increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex process that involves several steps. The starting material for the synthesis is 4-methoxyaniline, which is reacted with 2-nitrobenzaldehyde to form 1-(4-methoxyphenyl)-2-nitroethene. The nitro group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with 1-methyl-1H-benzimidazole-2-carbaldehyde to form the final product, 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been extensively studied for its antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
Nombre del producto |
1-(4-methoxyphenyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine |
|---|---|
Fórmula molecular |
C25H20N6O |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C25H20N6O/c1-30-20-10-6-5-9-19(20)29-24(30)21-22-25(28-18-8-4-3-7-17(18)27-22)31(23(21)26)15-11-13-16(32-2)14-12-15/h3-14H,26H2,1-2H3 |
Clave InChI |
HKDIERVVVJIHGY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)OC)N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)
![6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)


![(E)-{2-(3-chlorophenyl)-1-[2-(dimethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265069.png)
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265071.png)
![1-(2,3-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265073.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265076.png)
![7-Chloro-1-(4-isopropoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265078.png)